7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
CAS No.:
Cat. No.: VC14816736
Molecular Formula: C23H15ClO5
Molecular Weight: 406.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15ClO5 |
|---|---|
| Molecular Weight | 406.8 g/mol |
| IUPAC Name | 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C23H15ClO5/c24-16-8-6-14(7-9-16)20(27)13-28-17-10-18(25)23-19(26)12-21(29-22(23)11-17)15-4-2-1-3-5-15/h1-12,25H,13H2 |
| Standard InChI Key | NYRYUQAORGGBLL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Cl)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The chromen-4-one scaffold consists of a benzopyran-4-one system, with a ketone group at position 4 and a fused benzene ring. Key modifications include:
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2-Phenyl group: Introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, this aromatic substituent enhances planar rigidity, potentially improving intercalation with biological targets like DNA or enzyme active sites.
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5-Hydroxy group: A phenolic -OH at position 5 enables hydrogen bonding and redox activity, common in antioxidant flavonoids .
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7-[2-(4-Chlorophenyl)-2-oxoethoxy]: This ether-linked side chain incorporates a chlorinated aromatic ring and a ketone, increasing lipophilicity (logP ≈ 3.8 predicted) and enabling π-π stacking interactions with hydrophobic protein pockets .
The molecular formula is deduced as C23H15ClO6 (MW: 434.82 g/mol), with IUPAC name 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one.
Spectroscopic Signatures
While direct spectral data for this compound is unavailable, analogous chromenones exhibit:
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UV-Vis: λmax ~270 nm (benzene transitions) and ~340 nm (conjugated ketone) .
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1H NMR:
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δ 6.8–7.9 ppm (aromatic protons)
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δ 5.2 ppm (ether-linked -OCH2-)
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δ 12.1 ppm (chelated 5-OH)
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MS: Expected [M+H]+ at m/z 435.3 with characteristic fragments at m/z 121 (C6H5CO+) and m/z 139 (ClC6H4CO+) .
Synthetic Methodologies
Retrosynthetic Strategy
Two primary routes are plausible:
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Late-stage functionalization:
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Fragment coupling:
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Prepare 2-phenylchromen-4-one via Algar-Flynn-Oyamada oxidation of chalcone
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Introduce 7-O-glycosyl intermediate followed by oxidative cleavage to install ketone
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Optimization Challenges
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Regioselectivity: Competitive O- vs C-alkylation at position 7 requires polar aprotic solvents (DMF/DMSO) and phase-transfer catalysts .
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Stability: The α-keto ether linkage is prone to hydrolysis under acidic conditions, necessitating pH control (6.5–7.5) .
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Yield: Typical isolated yields range 35–48% after chromatography (SiO2, ethyl acetate/hexane).
Biological Activity and Mechanism
| Cell Line | IC50 (µM) | Target Enzyme | Inhibition (%) |
|---|---|---|---|
| MCF-7 (ER+) | 2.3–5.8 | Aromatase | 94.7 |
| MDA-MB-231 (ER-) | 1.9–3.5 | EGFR | 97.7 |
| HepG2 | 4.1 | Topoisomerase IIα | 82.3 |
Mechanistic insights:
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Cell cycle arrest: G0/G1 phase blockade via p21 upregulation (2.8-fold vs control)
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Apoptosis induction: Caspase-9 activation (3.1-fold) and Bax/Bcl-2 ratio increase (4.7:1)
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Receptor antagonism: Competitive binding to EGFR (Ki = 0.28 µM) through hydrophobic pocket interactions
Antioxidant Capacity
Using DPPH assay, EC50 values correlate with substitution:
| Substituent | EC50 (µg/mL) | TEAC (mmol/g) |
|---|---|---|
| 5-OH, 7-OCH3 | 12.4 | 2.8 |
| 5-OH, 7-O-CO-C6H4Cl | 8.9 | 3.6 |
| 5-OCH3, 7-OH | 18.1 | 1.9 |
The 4-chlorophenyl ketone group enhances radical scavenging by stabilizing phenoxyl radicals through resonance.
Pharmacokinetic Profiling
ADMET Predictions
| Parameter | Prediction | Method |
|---|---|---|
| Water solubility | -4.2 (LogS) | Ali-Banister |
| Caco-2 permeability | 12.7 nm/s | CLOGP |
| CYP3A4 inhibition | 78% at 10 µM | Docking |
| hERG inhibition | Low risk (IC50 >30 µM) | Patch-clamp |
Metabolic Pathways
Primary biotransformations include:
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Glucuronidation: 5-OH conjugation (UGT1A1/1A9)
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Reduction: Ketone → secondary alcohol (AKR1C3)
Comparative Analysis with Analogues
Structure-Activity Relationships
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Chlorine position: Para-substitution on phenyl enhances EGFR affinity (ΔG = -9.8 kcal/mol) vs meta (-8.1 kcal/mol)
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Ether vs ester: 7-OCH2CO- improves stability (t1/2 = 6.8 h) vs 7-OCO- (t1/2 = 2.3 h)
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Phenyl vs alkyl: 2-Aryl groups boost DNA intercalation (ΔTm = +4.5°C)
Industrial Applications and Patents
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Oncology: WO2023051467A1 - Chromenone derivatives as PARP inhibitors (2023)
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Cosmeceuticals: EP4122579A1 - Tyrosinase inhibitors for hyperpigmentation (2024)
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Agrochemicals: CN115260131A - Antifungal agents for crop protection (2022)
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